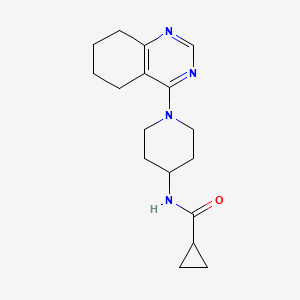![molecular formula C14H11ClN4O B2687721 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-02-9](/img/structure/B2687721.png)
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
A synthesis convention of pyrazolo[1,5-a]pyrimidines has been described under ultrasound irradiation . The reaction of aminopyrazole with formylated active proton compounds furnished pyrazolopyrimidine in high-to-excellent yields . This method offers several advantages such as shorter reaction time, higher yields, milder conditions, and environmental friendliness .Molecular Structure Analysis
The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Chemical Reactions Analysis
The cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds . Results revealed that compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis
The solubility of this compound in water is reported to be insoluble . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Wissenschaftliche Forschungsanwendungen
Optoelectronic Device Fabrications
A study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, assessed its significant electro-optic properties through computational approaches. The research found this compound to possess superior properties for nonlinear optics applications, confirmed by second and third harmonic generation studies, suggesting its potential in optoelectronic device fabrications (Shkir et al., 2018).
Anticancer and Antimicrobial Agents
Pyrazole derivatives have been synthesized and identified as potential anti-cancer agents, with studies revealing their negative response against human microsomal prostaglandin E synthase 1. This indicates a promising direction for the use of pyrazole compounds in cancer treatment (Thomas et al., 2019).
Moreover, novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have been explored for their anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). These compounds demonstrated significant potency, with one particular compound showing the highest potency, indicating their potential as effective anticancer agents (Katariya et al., 2021).
Additionally, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported. These derivatives were designed and synthesized, then evaluated for their antiproliferative activity against various cancer cell lines. The findings suggest these compounds as new anticancer agents, potentially acting as BRAF inhibitors for further research (Feng et al., 2020).
Antimicrobial Activities
Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown these compounds to exhibit potent antimicrobial and anticancer activities. Some of these compounds displayed higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial effects (Hafez et al., 2016).
Wirkmechanismus
Target of Action
The compound “1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” contains a pyrazolo[1,5-a]pyridine moiety . Pyrazolo[1,5-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The functionalization of pyrazolo[1,5-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Compounds containing the pyrazolo[1,5-a]pyridine moiety are known to be involved in a wide range of applications in medicinal chemistry .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-12-3-1-2-4-13(12)18-14(20)17-10-6-8-19-11(9-10)5-7-16-19/h1-9H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNHTNAOANTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)
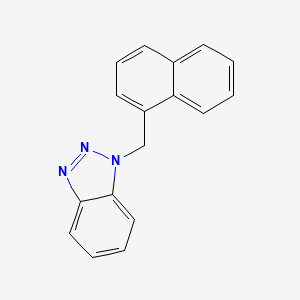
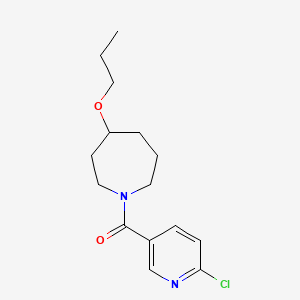
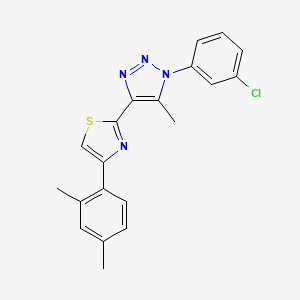
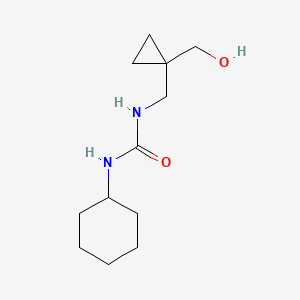
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)
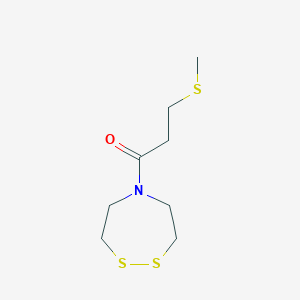
![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
